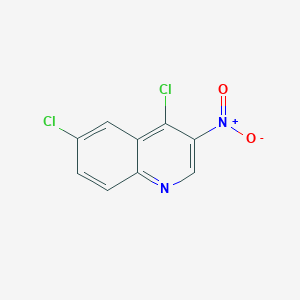

4,6-Dichloro-3-nitroquinoline

描述

Contextual Significance of Substituted Quinolines in Chemical Research

Substituted quinolines are a class of compounds that feature a quinoline (B57606) core structure with various functional groups attached. This structural motif is found in numerous natural alkaloids and has been a fertile ground for the development of therapeutic agents. The diverse biological activities exhibited by quinoline derivatives underscore their importance in medicinal chemistry. nih.govnih.govbiointerfaceresearch.comresearchgate.netscientific.net

The pharmacological profile of quinoline derivatives is remarkably broad, encompassing applications such as:

Anticancer agents: Certain substituted quinolines have shown potent activity against various cancer cell lines. nih.gov

Antibacterial agents: The quinoline core is a key feature in several antibacterial drugs. biointerfaceresearch.com

Anti-inflammatory agents: Many quinoline derivatives have been investigated for their anti-inflammatory properties. nih.govbiointerfaceresearch.com

Antimalarial drugs: Historically and in modern medicine, quinoline-based compounds like chloroquine (B1663885) and mefloquine (B1676156) have been pivotal in the fight against malaria. biointerfaceresearch.com

The versatility of the quinoline scaffold allows for a high degree of structural modification, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules.

Rationale for Research Focus on 4,6-Dichloro-3-nitroquinoline

The specific interest in this compound stems from its utility as a highly reactive and versatile intermediate. The presence of two chlorine atoms at positions 4 and 6, along with a nitro group at position 3, provides multiple reaction sites for further chemical transformations.

The primary rationale for the research focus on this compound is its role as a precursor in the synthesis of more complex heterocyclic systems, particularly imidazo[4,5-c]quinolines. patsnap.com These fused heterocyclic compounds are of significant interest due to their potential as:

Leucine-rich repeat kinase 2 (LRRK2) inhibitors: LRRK2 is a key target in the research for treatments of Parkinson's disease. patsnap.com

Epidermal growth factor receptor (EGFR) inhibitors: EGFR is a well-established target for anticancer therapies. researchgate.net

The synthesis of this compound is typically achieved through the chlorination of 6-chloro-3-nitroquinolin-4-ol (B10152) using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). patsnap.comnih.gov This reaction converts the hydroxyl group at the 4-position into a chlorine atom, yielding the highly reactive dichloro derivative.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | uni.lu |

| Molecular Weight | 243.05 g/mol | uni.lu |

| CAS Number | 39487-85-9 | chemicalbook.com |

| Melting Point | 232-234 °C | nih.gov |

| Appearance | Colorless solid | nih.gov |

Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following are reported NMR data for this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.23 | s | 1H | |

| 8.40 | dd | J = 2.3, 0.5 Hz | 1H |

| 8.16 | dd | J = 9.0, 0.5 Hz | 1H (H8) |

| 7.88 | dd | J = 9.0, 2.3 Hz | 1H |

| Reference: nih.gov |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 147.7 |

| 144.7 |

| 141.8 |

| 136.4 |

| 135.6 |

| 134.2 |

| 132.0 |

| 126.5 |

| 124.9 |

| Reference: nih.gov |

Structure

2D Structure

属性

IUPAC Name |

4,6-dichloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMIOKSCDLKEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 3 Nitroquinoline and Its Precursors

Established Synthetic Pathways to 4,6-Dichloro-3-nitroquinoline

The conversion of a quinolin-4-one or its tautomeric quinolin-4-ol to the corresponding 4-chloroquinoline (B167314) is a pivotal step in the synthesis of this compound. Two common and effective methods for this chlorination are the use of phosphoryl chloride and a combination of thionyl chloride with N,N-dimethylformamide.

Phosphoryl Chloride-Mediated Chlorination of 6-Chloro-3-nitroquinolin-4(1H)-one

Phosphoryl chloride (POCl₃) is a widely used and potent chlorinating agent for the conversion of hydroxy-substituted heterocycles to their chloro derivatives. The reaction of 6-chloro-3-nitroquinolin-4(1H)-one with phosphoryl chloride effectively replaces the hydroxyl group at the 4-position with a chlorine atom to yield this compound.

The mechanism of this reaction involves the initial phosphorylation of the hydroxyl group of the quinolinone by phosphoryl chloride, forming a phosphate (B84403) ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 4-chloroquinoline derivative. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

A representative procedure involves heating a solution of the precursor in phosphoryl chloride, sometimes in the presence of a tertiary amine like triethylamine (B128534) which can act as a catalyst and acid scavenger. After the reaction is complete, the excess phosphoryl chloride is carefully removed, often by distillation under reduced pressure, followed by pouring the reaction mixture into ice-water to hydrolyze any remaining reagent and precipitate the product.

Table 1: Reaction Parameters for Phosphoryl Chloride-Mediated Chlorination

| Parameter | Condition | Notes |

|---|---|---|

| Chlorinating Agent | Phosphoryl chloride (POCl₃) | Acts as both reagent and solvent in some cases. |

| Substrate | 6-Chloro-3-nitroquinolin-4(1H)-one | The precursor bearing the hydroxyl group to be replaced. |

| Temperature | Elevated (e.g., 90-120°C) | Necessary to drive the reaction to completion. |

| Additives | Triethylamine (optional) | Can facilitate the reaction. |

| Work-up | Quenching with ice-water | Precipitates the product and hydrolyzes excess POCl₃. |

Thionyl Chloride/N,N-Dimethylformamide Chlorination of 6-Chloro-3-nitroquinolin-4-ol (B10152)

An alternative and often milder method for the chlorination of 6-chloro-3-nitroquinolin-4-ol involves the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This combination forms the Vilsmeier reagent (chlorodimethylformiminium chloride), which is the active chlorinating species.

The reaction proceeds by the activation of the hydroxyl group by the Vilsmeier reagent, followed by nucleophilic attack of a chloride ion. This method can sometimes offer advantages over phosphoryl chloride, such as lower reaction temperatures and easier work-up procedures. The use of DMF as a catalyst is crucial for the formation of the highly reactive Vilsmeier reagent from thionyl chloride.

In a typical experimental setup, thionyl chloride is added to a solution of the quinolin-4-ol in an inert solvent, followed by the addition of a catalytic amount of DMF. The reaction mixture is then heated until the starting material is consumed. The work-up often involves removal of the solvent and excess thionyl chloride, followed by purification of the resulting this compound.

Table 2: Comparison of Chlorination Reagents

| Reagent System | Advantages | Disadvantages |

|---|---|---|

| Phosphoryl Chloride (POCl₃) | - High reactivity

| - Harsh reaction conditions (high temperature)

|

| Thionyl Chloride/DMF (SOCl₂/DMF) | - Milder reaction conditions

| - Formation of gaseous byproducts (SO₂ and HCl) |

Precursor Synthesis and Regioselective Nitration Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, 6-chloro-3-nitroquinolin-4(1H)-one. This involves the construction of the quinolin-4-one core followed by a carefully controlled nitration step.

Synthesis of Nitroquinolin-4(1H)-ones (e.g., 6-Chloro-3-nitroquinolin-4(1H)-one)

The synthesis of quinolin-4(1H)-ones is a well-established area of heterocyclic chemistry, with several named reactions available for their construction. For a precursor like 6-chloro-3-nitroquinolin-4(1H)-one, a common strategy involves the cyclization of an appropriately substituted aniline (B41778) derivative.

One synthetic route starts from 4-chloroaniline, which can undergo a condensation reaction with a suitable three-carbon component to build the pyridine (B92270) ring of the quinoline (B57606) system. For instance, the Conrad-Limpach synthesis or the Gould-Jacobs reaction are classic methods for constructing the quinolin-4-one skeleton. These reactions typically involve the condensation of an aniline with a β-ketoester or a related derivative, followed by a thermal cyclization.

Following the formation of the 6-chloroquinolin-4(1H)-one, the next crucial step is the introduction of the nitro group at the 3-position.

Controlled Nitration Techniques to Avoid Multi-Nitration

The nitration of the quinolin-4-one ring system must be carefully controlled to achieve regioselective introduction of the nitro group at the desired C-3 position and to avoid the formation of unwanted multi-nitrated byproducts. The choice of nitrating agent and reaction conditions are critical factors in determining the outcome of the reaction.

A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully monitored, as higher temperatures can lead to over-nitration or the formation of undesired isomers.

To enhance regioselectivity, protecting group strategies can be employed. For instance, if the nitrogen atom of the quinolinone is protected, the electronic properties of the ring can be modulated to direct the incoming electrophile to a specific position. However, for the synthesis of 6-chloro-3-nitroquinolin-4(1H)-one, direct nitration of 6-chloroquinolin-4(1H)-one is often feasible with careful control of the reaction conditions. The electron-withdrawing nature of the chloro substituent and the carbonyl group can influence the position of nitration.

A thorough study of the nitration of tetrahydroquinoline and its N-protected derivatives has shown that total regioselectivity for nitration at the 6-position can be achieved, highlighting the importance of reaction conditions and protecting groups in controlling the position of electrophilic aromatic substitution.

Advanced Synthetic Approaches to Quinoline Systems Relevant to this compound

While the classical methods described above are robust and widely used, modern organic synthesis continues to develop more efficient and versatile strategies for the construction of quinoline systems. These advanced approaches often focus on transition-metal-catalyzed cross-coupling reactions and C-H functionalization.

For instance, palladium-catalyzed reactions have been extensively used for the synthesis of functionalized quinolines. These methods can involve the coupling of pre-functionalized precursors, offering a high degree of control over the final structure.

Furthermore, direct C-H activation and functionalization of the quinoline core represent a more atom-economical approach. While not directly applied to the synthesis of this compound in the literature found, these modern techniques offer potential future pathways for the synthesis of this and related compounds with improved efficiency and reduced waste. These methods could, in principle, allow for the late-stage introduction of the chloro and nitro groups onto a pre-formed quinoline scaffold, although achieving the required regioselectivity would be a significant challenge.

The development of novel synthetic methods for quinolin-4-ones continues to be an active area of research, with recent reports describing copper-catalyzed tandem reactions and electrochemical halogenations to access these important heterocyclic motifs.

Overview of Classical Quinoline Synthesis (e.g., Skraup, Doebner-Miller)

Classical methods for quinoline synthesis, developed in the late 19th century, remain fundamental to the construction of the core quinoline ring system. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under strong acid catalysis.

The Skraup synthesis is a well-established method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govresearchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. researchgate.net Subsequent cyclization and oxidation yield the quinoline ring. researchgate.net For the synthesis of a precursor to this compound, one might start with 4-chloroaniline.

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. google.com This method allows for the synthesis of substituted quinolines by varying the carbonyl component. google.com Like the Skraup reaction, it is typically conducted under acidic conditions. google.com Both methods, while historically significant, often require harsh reaction conditions and can produce significant waste. google.com

| Reaction Name | Reactants | Conditions | Typical Product |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Quinoline (unsubstituted in hetero-ring) |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst, Heat | Substituted Quinolines |

Modern Catalytic Methods in Quinoline Annulation

Modern organic synthesis has seen a shift towards more efficient and selective catalytic methods for quinoline construction, moving away from the harsh conditions of classical syntheses. These approaches offer greater control over the reaction and access to a wider variety of substituted quinoline derivatives.

Lewis and Brønsted Acid Catalysis

Lewis and Brønsted acids are frequently employed as catalysts in modern quinoline syntheses, such as the Friedländer annulation. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This reaction can be efficiently catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, magnesium chloride). rsc.orgresearchgate.net These catalysts activate the carbonyl groups towards nucleophilic attack, facilitating the initial condensation and subsequent cyclodehydration under milder conditions than classical methods. researchgate.net For instance, Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes can produce various quinoline derivatives in good to excellent yields under metal- and solvent-free conditions. cdnsciencepub.com

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including quinolines. cdnsciencepub.combiosynth.com Catalysts based on palladium, copper, rhodium, and cobalt have been developed for various quinoline-forming reactions. cdnsciencepub.comacs.org These methods often proceed through pathways such as C-H activation, coupling reactions, and domino or cascade sequences, offering high efficiency and functional group tolerance. cdnsciencepub.comacs.org For example, copper-catalyzed one-pot strategies involving the reaction of anilines and aldehydes can construct substituted quinolines through C-H functionalization followed by C-N/C-C bond formation. cdnsciencepub.com Similarly, palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, provide versatile routes to quinoline motifs from readily available starting materials. cdnsciencepub.com

| Catalysis Type | Catalyst Examples | Key Transformations | Advantages |

| Lewis Acid | ZnCl₂, MgCl₂, Cu(NO₃)₂ | Friedländer Annulation | Mild conditions, High yields |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Friedländer Annulation, Cyclization | Metal-free, Operational simplicity |

| Transition Metal | Pd, Cu, Co, Rh complexes | C-H activation, Cross-coupling | High efficiency, Broad substrate scope |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of quinoline derivatives. chemicalbook.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The use of microwave irradiation has been successfully applied to classical quinoline syntheses, such as the Skraup reaction, sometimes in conjunction with ionic liquids as the reaction medium. researchgate.net For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones can be achieved in minutes with high yields under microwave irradiation, whereas conventional methods may require hours of refluxing. This rapid and efficient heating makes MAOS a key technology in green chemistry.

Solvent-Free and Environmentally Benign Conditions

Performing reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) is a core tenet of green chemistry. chemicalbook.com Solvent-free methods for quinoline synthesis, often facilitated by heterogeneous catalysts or microwave irradiation, reduce volatile organic compound (VOC) emissions and simplify product purification. For example, substituted quinolines can be synthesized via the Friedländer cyclization using a simple, solvent-free heterogeneous catalytic method. Similarly, conducting reactions in water, where possible, offers an eco-friendly alternative to traditional organic solvents. chemicalbook.com The development of nanocatalysts also contributes to green synthesis by offering high catalytic activity and the potential for catalyst recovery and reuse, further minimizing waste.

Reaction Pathways and Mechanistic Studies of 4,6 Dichloro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying the 4,6-dichloro-3-nitroquinoline scaffold. This reaction involves the attack of a nucleophile on the electron-deficient quinoline (B57606) ring, leading to the displacement of one of the chloro substituents. The presence of the strongly electron-withdrawing nitro group at the C-3 position significantly activates the ring system towards such nucleophilic attacks.

The quinoline ring in this compound is activated for nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing nitro group. In this molecule, the chlorine atoms are located at positions C-4 and C-6. The C-4 position is para to the nitrogen atom in the quinoline ring and ortho to the nitro group, while the C-2 position (though unsubstituted in the parent molecule, it is a key reactive site in similar quinoline systems) is ortho to the ring nitrogen.

The regioselectivity of SNAr reactions on this substrate is dictated by the ability of the heterocyclic ring and the substituents to stabilize the negative charge in the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

Activation by the Nitro Group: The nitro group at C-3 strongly deactivates the ring for electrophilic substitution but powerfully activates it for nucleophilic substitution. It can effectively stabilize the negative charge of the intermediate through resonance, especially when the attack occurs at the C-2 or C-4 positions.

Reactivity at C-4: The chlorine atom at the C-4 position is highly susceptible to nucleophilic displacement. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-4 can be delocalized onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for the reaction at this site.

Reactivity at C-2: The C-2 position is also activated towards nucleophilic attack due to its proximity to the ring nitrogen, which exerts an electron-withdrawing inductive effect. In many quinoline systems, the C-2 and C-4 positions are the most reactive sites for SNAr reactions. nih.gov For this compound, the combined activating effects of the ring nitrogen and the C-3 nitro group make the C-4 position the primary site for substitution.

Theoretical studies on similar heterocyclic systems, such as 2,4-dichloroquinazolines, have shown through DFT calculations that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. researchgate.net This principle also applies here, favoring substitution at C-4 over other positions.

The activated C-4 chlorine atom of this compound readily undergoes substitution with various amine nucleophiles. These reactions are fundamental in synthesizing a diverse range of 4-aminoquinoline (B48711) derivatives, which are important scaffolds in medicinal chemistry.

The general reaction proceeds by displacing the C-4 chlorine, while the C-6 chlorine typically remains intact under controlled conditions. This selective reactivity allows for the synthesis of mono-substituted products.

| Nucleophile | Reagent Example | Expected Product |

| Ammonia (B1221849) | Ammonium (B1175870) Hydroxide (NH₄OH) | 4-Amino-6-chloro-3-nitroquinoline |

| Alkylamine | Propylamine (CH₃CH₂CH₂NH₂) | 6-Chloro-3-nitro-4-(propylamino)quinoline |

| Arylamine | Aniline (B41778) (C₆H₅NH₂) | 6-Chloro-3-nitro-4-(phenylamino)quinoline |

In a related study on a nitroquinoline with a chlorine atom at the C-4 position, reaction with an amine nucleophile resulted in the substitution of the chlorine atom, indicating an SₙAr reaction pathway. nih.gov This supports the expected reactivity for this compound, where various primary and secondary amines can be used to generate a library of 4-amino-substituted compounds.

The C-4 chloro group can also be displaced by an azide (B81097) nucleophile, typically using sodium azide (NaN₃). This reaction provides a pathway to synthesize 4-azido-6-chloro-3-nitroquinoline. The azido (B1232118) group is a versatile functional group that can subsequently be used in other transformations, such as cycloadditions (click chemistry) or reduction to an amino group.

The reaction mechanism is consistent with the SNAr pathway, where the azide ion attacks the electron-deficient C-4 position, leading to the formation of a Meisenheimer intermediate, followed by the expulsion of the chloride ion.

Reaction Example:

Reactant: this compound

Reagent: Sodium Azide (NaN₃)

Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

Product: 4-Azido-6-chloro-3-nitroquinoline

Reductive Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group. This reduction is a crucial step in the synthesis of various biologically active molecules, as the resulting aminoquinoline core is a common feature in many pharmaceutical agents.

The reduction of the aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are effective for this conversion, offering varying degrees of chemoselectivity, which is important given the presence of reducible chloro substituents.

Commonly used reducing agents include:

Tin(II) Chloride (SnCl₂): The use of stannous chloride in an acidic medium (typically concentrated HCl) is a classic and reliable method for reducing aromatic nitro groups. nih.gov It is known for its mildness and tolerance of other functional groups, including halogens. commonorganicchemistry.com

Iron (Fe) in Acidic Media: The Béchamp reduction, using iron filings in acetic acid or with an acid catalyst like ammonium chloride, is an economical and effective method for large-scale reductions. commonorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a highly efficient method. commonorganicchemistry.com However, care must be taken as catalytic hydrogenation can sometimes lead to the simultaneous reduction of the chloro groups (hydrodehalogenation), especially with Pd/C. Raney Nickel is often a better choice when dehalogenation is a concern. commonorganicchemistry.com

The product of this reduction is 3-amino-4,6-dichloroquinoline.

| Reducing Agent | Typical Conditions | Key Features |

| SnCl₂ | Concentrated HCl, MeOH, >50 °C | Mild, good functional group tolerance. nih.gov |

| Fe | Acetic Acid (AcOH), reflux | Economical, suitable for large scale. |

| H₂ / Raney Ni | H₂ gas, pressure, solvent (e.g., Ethanol) | Effective, less prone to dehalogenation than Pd/C. commonorganicchemistry.com |

The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron reduction that proceeds through several intermediates. The exact pathway can vary depending on the reducing agent and the reaction conditions (e.g., pH).

The generally accepted pathway involves the following key intermediates:

Hydroxylamine (B1172632) (Ar-NHOH): The nitroso compound is then rapidly reduced in another two-electron step to form an N-arylhydroxylamine. nih.gov

Amine (Ar-NH₂): The final two-electron reduction of the hydroxylamine yields the primary amine product. nih.gov

Under metal-hydride or dissolving metal reduction conditions, the process involves sequential single-electron transfers. In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst, involving the transfer of hydrogen atoms. The step-wise nature of the reduction allows for the possibility of isolating intermediates like hydroxylamines under carefully controlled conditions, though the amine is the typical final product. mdpi.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in Nitroquinolines

The quinoline ring system, when substituted with a potent electron-withdrawing group such as a nitro (NO₂) group, becomes electron-deficient and thus susceptible to nucleophilic attack. This electronic characteristic allows for specialized nucleophilic aromatic substitution reactions where a hydrogen atom is replaced, namely the Vicarious Nucleophilic Substitution of Hydrogen (VNS) and the Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

The VNS reaction is a type of nucleophilic aromatic substitution in which a nucleophile displaces a hydrogen atom on the aromatic ring. nih.gov This process is particularly effective for electron-deficient nitroarenes and nitroheterocycles. nih.gov The mechanism involves two key steps. First, a carbanion containing a leaving group at the nucleophilic center attacks the nitro-activated quinoline ring, forming a negatively charged intermediate known as a σ-adduct or Meisenheimer complex. nih.gov In the second step, a base induces the β-elimination of the leaving group from the carbanion moiety, which is followed by protonation during acidic work-up to restore aromaticity and yield the substituted product. nih.gov A crucial aspect of VNS is that it often proceeds faster than the conventional nucleophilic aromatic substitution (SNAr) of a halogen atom located in an equally activated position. nih.gov

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) follows a similar initial pathway, where a nucleophile adds to the electron-deficient ring to form a σH-adduct. nih.gov However, in ONSH, the nucleophile does not possess an inherent leaving group. Instead, the restoration of aromaticity is achieved through the removal of the original hydrogen atom and the newly added proton from the intermediate via an external oxidizing agent. nih.gov

For nitroquinolines, the nitro group strongly activates the ring towards nucleophilic attack, making VNS and ONSH viable functionalization pathways. nih.gov The substitution typically occurs at positions ortho or para to the nitro group. In the case of a nitroquinoline bearing a chlorine atom at the C4 position, a competitive scenario arises between the VNS reaction at a C-H position and a standard SNAr reaction involving the displacement of the chloride. nih.gov This competition highlights the comparable activation of both hydrogen and halogen sites by the nitro group.

| Reaction Type | Key Feature | Mechanism Steps | Requirement for Nucleophile |

| VNS | Substitution of H | 1. Nucleophilic addition to form σ-adduct. 2. Base-induced β-elimination of leaving group. | Must possess a leaving group at the nucleophilic center. |

| ONSH | Substitution of H | 1. Nucleophilic addition to form σ-adduct. 2. Oxidation by an external agent. | No leaving group required. |

| SNAr | Substitution of Halogen | 1. Nucleophilic addition to form σ-adduct. 2. Spontaneous departure of halide anion. | A good nucleophile. |

Cyclization Reactions Involving this compound Derivatives

The functionalization of the this compound scaffold through nucleophilic substitution reactions opens pathways for the construction of novel fused heterocyclic systems. By first displacing the highly reactive C4-chloro substituent, various nucleophiles can be introduced that possess additional reactive sites, enabling subsequent intramolecular cyclization reactions. These reactions are a powerful tool for synthesizing complex polycyclic molecules from relatively simple precursors. airo.co.in

The general strategy involves a two-step process: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization. For instance, studies on the related compound 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione demonstrate this principle effectively. When this substrate reacts with binucleophiles such as hydrazine (B178648) hydrate, the reaction proceeds via an initial substitution of the C4-chloride. This is followed by a ring-opening of the pyrone moiety and a subsequent ring-closure (RORC) to form a new, fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-c]quinoline derivative. researchgate.net This illustrates how the C4-position serves as a versatile anchor point for building new heterocyclic rings onto the quinoline framework.

Another common approach involves the use of precursors that can be converted into fused triazole systems. For example, the synthesis of 1,2,4-triazolo[4,3-a]quinolines is often achieved from 2-hydrazinylquinoline precursors, which undergo cyclocondensation with various electrophiles. nih.gov This highlights a recurring theme in the synthesis of fused quinoline heterocycles: the strategic introduction of a substituent with the correct functionality to facilitate a subsequent ring-closing reaction. airo.co.inorganic-chemistry.org While specific examples starting directly from this compound are not extensively detailed, these analogous systems provide well-established precedents for its potential use in synthesizing fused heterocycles. The initial, regioselective substitution of the C4-chlorine atom would provide a key intermediate, which could then be elaborated into more complex structures like triazolo-, pyrazolo-, or imidazo-fused quinolines.

| Precursor System | Reaction Type | Fused Heterocycle Formed |

| 4-Chloro-3-nitropyrano[3,2-c]quinolinone | SNAr followed by RORC with hydrazine | Pyrazolo[3,4-c]quinolinone researchgate.net |

| 2-Hydrazinylquinolines | Cyclocondensation with nitroalkanes | 1,2,4-Triazolo[4,3-a]quinoline nih.gov |

Comparative Reactivity Analysis of Halogen Substituents in Dichloro-nitroquinolines

In dichlorinated nitroaromatic and heteroaromatic systems, the reactivity of the halogen substituents toward nucleophilic aromatic substitution (SNAr) is highly dependent on their position relative to electron-withdrawing groups. wikipedia.orgchemistrysteps.com In the case of this compound, the chlorine atoms at the C4 and C6 positions are in distinct electronic environments, leading to a significant difference in their reactivity.

The SNAr mechanism proceeds through a two-step addition-elimination pathway, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). chemistrysteps.comlibretexts.org The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, can delocalize the negative charge of the intermediate, thus stabilizing it and accelerating the reaction. wikipedia.orglibretexts.org

Applying these principles to this compound reveals a clear distinction in reactivity:

C4-Chloro Substituent : This chlorine atom is located ortho to the powerful electron-withdrawing nitro group at C3. Furthermore, it is activated by the quinoline ring's nitrogen atom, which also acts as an electron sink. This dual activation provides substantial stabilization for the Meisenheimer complex formed upon nucleophilic attack at C4, making this position highly electrophilic.

C6-Chloro Substituent : This chlorine is situated on the carbocyclic (benzene) portion of the quinoline ring. It is remote from the nitro group and cannot effectively participate in resonance delocalization of the negative charge from a nucleophilic attack at C6. Consequently, it is significantly less activated toward SNAr compared to the C4-chloro group.

This predicted regioselectivity is well-supported by studies on analogous systems. For example, in 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4 position. nih.gov DFT calculations on this system confirm that the carbon atom at the 4-position has a higher LUMO coefficient and that the activation energy for nucleophilic attack is lower at C4 than at C2, making it the more susceptible site. nih.gov Similarly, in the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide, substitution occurs exclusively at the C4-chloro, which is para to the nitro group. chegg.com This body of evidence strongly indicates that nucleophilic substitution reactions on this compound will proceed with high regioselectivity, favoring the displacement of the chlorine atom at the C4 position over the one at C6.

| Position of Chlorine | Activating Groups | Relative Reactivity | Rationale |

| C4 | ortho to -NO₂ group; Ring Nitrogen | High | Strong resonance stabilization of the Meisenheimer intermediate by both the nitro group and the ring nitrogen. wikipedia.orglibretexts.orgnih.gov |

| C6 | None in direct conjugation | Low | Lack of effective resonance stabilization for the reaction intermediate. |

Derivatization and Advanced Chemical Transformations of 4,6 Dichloro 3 Nitroquinoline

Synthesis of Substituted Aminoquinolines

The chlorine atoms on the 4,6-dichloro-3-nitroquinoline scaffold exhibit differential reactivity, which can be exploited for the regioselective synthesis of substituted aminoquinolines. The chlorine at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) by amines. This reactivity is a cornerstone for introducing a wide range of amino functionalities.

For instance, treatment of this compound with aqueous ammonia (B1221849) leads to the quantitative formation of 6-chloro-3-nitroquinolin-4-amine. nih.gov This reaction proceeds smoothly, highlighting the enhanced reactivity of the C4-chloro group, which is activated by the electron-withdrawing nitro group at the C3 position.

The scope of this transformation extends to various primary and secondary amines. For example, the reaction of this compound with isobutylamine (B53898) in the presence of triethylamine (B128534) affords 4-isobutylamino-6-chloro-3-nitroquinoline. rsc.org Subsequent reduction of the nitro group in these substituted aminoquinolines, often achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or with reducing agents such as stannous chloride (SnCl2), yields the corresponding diaminoquinoline derivatives. rsc.orgmdpi.com These diamines are crucial intermediates for the synthesis of more complex heterocyclic systems.

A variety of substituted aminoquinolines can be synthesized through nucleophilic substitution reactions on related chloroquinoline precursors. For example, N,N-dimethyl-ethane-1,2-diamine and N,N-dimethyl-propane-1,3-diamine react with 7-substituted-4-chloro-quinolines to produce the corresponding N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-alkane-1,2-diamines. nih.gov

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Aqueous NH4OH | 6-Chloro-3-nitroquinolin-4-amine | Quantitative | nih.gov |

| 4-Chloro-3-nitroquinoline | Isobutylamine, Triethylamine | 4-Isobutylamino-3-nitroquinoline | 85% | rsc.org |

| 7-Substituted-4-chloro-quinoline | Butyl amine | Butyl-(7-substituted-quinolin-4-yl)-amine | Not specified | nih.gov |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | Not specified | nih.gov |

Generation of Azido-Functionalized Quinoline (B57606) Intermediates

The introduction of an azido (B1232118) group onto the quinoline scaffold opens up a rich field of subsequent chemical transformations, including cycloadditions and reductions to amines. The chlorine atom at the C4 position of this compound can be readily displaced by an azide (B81097) anion.

In a typical procedure, the reaction of a related compound, 2,4-dichloro-3-nitroquinoline (B146357), with sodium azide in dimethylformamide (DMF) at elevated temperatures results in the regioselective formation of 4-azido-2-chloro-3-nitroquinoline with a high yield of 88%. sciforum.net The chloro substituent at the C2 position remains unaffected under these conditions, demonstrating the selective reactivity of the C4 position. sciforum.net This selectivity is crucial for designing multi-step synthetic sequences.

Similarly, chloroquinolones, which can be derived from dichloroquinolines via regioselective hydrolysis, also react with sodium azide to produce the corresponding azidoquinolones. sciforum.net These azido-functionalized quinolines are valuable intermediates. For instance, they can undergo thermal cyclization to form furoxans (furazan-2-oxides). sciforum.net The azido group can also be converted into other functionalities, such as phosphazenes, by reaction with triphenylphosphine, which can then be hydrolyzed to primary amines. sciforum.net

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-3-nitroquinoline | Sodium azide | 4-Azido-2-chloro-3-nitroquinoline | 88% | sciforum.net |

| Chloroquinolone | Sodium azide | Azidoquinolone | 80% | sciforum.net |

Imidazoquinoline Ring System Formation from Nitroquinoline Precursors

The construction of the imidazo[4,5-c]quinoline ring system, a privileged scaffold in medicinal chemistry, often utilizes nitroquinoline precursors. A key step in this synthesis is the reductive cyclization of a 3-nitro-4-aminoquinoline derivative.

The synthesis commences with the amination of this compound at the C4 position, as described previously, to yield a 4-amino-6-chloro-3-nitroquinoline intermediate. Subsequent reduction of the nitro group at the C3 position generates a 3,4-diaminoquinoline derivative. This reduction is a critical step and can be achieved using various reducing agents, such as stannous chloride (SnCl₂) or through catalytic hydrogenation. mdpi.com

The resulting 3,4-diaminoquinoline is then cyclized with a suitable one-carbon synthon, such as an orthoester or an aldehyde, to form the imidazole (B134444) ring. For example, reaction with triethyl orthoformate leads to the formation of the corresponding imidazo[4,5-c]quinoline. vu.nl This cyclization step is often followed by further functionalization to introduce desired substituents onto the imidazoquinoline core. The synthesis of various imidazo[4,5-c]quinoline derivatives as potential LRRK2 inhibitors has been reported, starting from 6-chloro-3-nitroquinolin-4-ol (B10152), which is converted to this compound. google.compatsnap.com

Introduction of Diverse Heterocyclic Moieties onto the Quinoline Scaffold

The versatile reactivity of this compound allows for the introduction of a wide range of heterocyclic moieties onto the quinoline core. This is typically achieved through nucleophilic substitution reactions where the C4-chloro atom is displaced by a nitrogen, oxygen, or sulfur atom of a heterocyclic ring.

For example, the reaction of 2,4,6-trichloro-3-nitroquinoline (B15064179) with ammonia under pressure selectively yields 2,6-dichloro-3-nitroquinolin-4-amine, demonstrating the preferential reactivity at the C4 position even in a more complex system. vu.nl This amino group can then serve as a handle for further derivatization.

Furthermore, the synthesis of 6-heterocyclic substituted 2-aminoquinolines has been achieved through the selective amination of 6-bromo-2-chloroquinoline (B23617) with various cyclic amines. organic-chemistry.org While this example does not directly involve this compound, it illustrates a common strategy for introducing heterocyclic fragments that could be adapted to the target compound. The choice of solvent and catalyst is often crucial for achieving the desired regioselectivity and yield in these reactions.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig type transformations on related compounds)

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the functionalization of halo-substituted quinolines, including derivatives of this compound. These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and selectivity.

While specific examples for this compound are not extensively detailed in the provided context, the application of these methodologies to structurally related chloroquinolines is well-documented and provides a clear blueprint for potential transformations.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds and is used to introduce a wide variety of amine nucleophiles onto an aromatic ring. For example, the Buchwald-Hartwig amination of 2-chloro-3-nitroquinolines with various amines and amino acid esters has been reported. thieme-connect.comthieme-connect.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand, like XPhos, and a base, such as Cs₂CO₃. thieme-connect.com The selective amination of 6-bromo-2-chloroquinoline at the 6-position has also been achieved using Buchwald-Hartwig conditions, highlighting the potential for regioselective functionalization of dihaloquinolines. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling an organoboron reagent with an organic halide. It is widely used to introduce aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling of various arylboronic acids with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com This indicates that the chloro-substituents on the quinoline ring of this compound could potentially be targeted for Suzuki-Miyaura cross-coupling reactions to introduce diverse carbon-based substituents. The reactivity of the two chloro groups may differ, allowing for selective or sequential couplings.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Chloro-3-nitroquinoline | Amines/Amino acid esters | Pd(OAc)₂ / XPhos | Substituted 2-amino-3-nitroquinolines | thieme-connect.com |

| Buchwald-Hartwig Amination | 6-Bromo-2-chloroquinoline | Cyclic amines | Not specified | 6-Heterocyclic substituted 2-aminoquinolines | organic-chemistry.orgnih.gov |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Arylated pyrimidines | mdpi.com |

Applications in Organic Synthesis As a Key Intermediate

Precursor for Advanced Heterocyclic Scaffolds (e.g., Imidazo[4,5-c]quinolines)

4,6-Dichloro-3-nitroquinoline is a key starting material for the synthesis of advanced heterocyclic scaffolds, most notably imidazo[4,5-c]quinolines. google.compatsnap.comresearchgate.net These fused heterocyclic systems are of significant interest due to their diverse biological activities. The synthesis typically involves a sequence of reactions where the chloro and nitro groups of the quinoline (B57606) are strategically manipulated to build the imidazole (B134444) ring.

The process often begins with the nucleophilic substitution of the C4-chloro group with a suitable amine. jku.at Subsequent reduction of the nitro group at the C3 position generates a diamine intermediate, which is crucial for the final ring closure. jku.at This diamine can then be cyclized with various reagents to form the desired imidazo[4,5-c]quinoline core. For example, reaction with an aldehyde followed by an oxidative cyclization is a common strategy. jku.at The reactivity of the starting material allows for the introduction of a wide range of substituents on both the quinoline and the newly formed imidazole ring, enabling the creation of large libraries of compounds for biological screening. nih.govnih.gov

The general synthetic approach can be summarized as follows:

Amination: Reaction of this compound with an amine to displace the C4-chloro group.

Nitro Reduction: Conversion of the C3-nitro group to an amino group.

Cyclization: Reaction of the resulting diamine with a one-carbon synthon (e.g., an aldehyde or orthoester) to form the imidazole ring.

This methodology has been successfully employed in the synthesis of various substituted imidazo[4,5-c]quinolines, highlighting the importance of this compound as a versatile precursor. google.compatsnap.com

Role in Multi-Step Synthesis of Complex Molecules (e.g., Afatinib, related drug targets)

The utility of this compound extends to the multi-step synthesis of complex and medicinally important molecules, including the targeted cancer therapy drug Afatinib. researchgate.netmdpi.comgoogle.com Although the direct precursor to Afatinib is a quinazoline (B50416) derivative, the synthetic strategies for related quinoline-based inhibitors often rely on intermediates derived from this compound. scispace.comresearchgate.net The presence of two reactive chlorine atoms and a nitro group provides multiple handles for sequential chemical modifications, which is essential for building the intricate structures of modern pharmaceuticals.

In the context of synthesizing complex drug targets, this compound can be envisioned as a scaffold upon which various pharmacophoric groups are assembled. The differential reactivity of the C4 and C6 chloro groups, along with the transformable nitro group, allows for a regioselective and stepwise introduction of different substituents. This controlled approach is paramount in constructing molecules with precise three-dimensional arrangements required for potent and selective biological activity.

For instance, a synthetic sequence might involve:

Selective displacement of the more reactive C4-chloro group.

Modification of the C3-nitro group (e.g., reduction to an amine).

Further functionalization at the newly formed amino group.

A final coupling reaction at the less reactive C6-chloro position.

This step-by-step elaboration, starting from the relatively simple this compound, exemplifies its crucial role as a key intermediate in the synthesis of complex, high-value molecules.

Intermediate for Aminated Quinoline Derivatives

This compound is a valuable intermediate for the synthesis of a wide range of aminated quinoline derivatives. google.comnih.govresearchgate.net The presence of the electron-withdrawing nitro group activates the quinoline ring towards nucleophilic aromatic substitution, particularly at the C4 position. This allows for the facile introduction of various amino groups by reacting this compound with primary or secondary amines. google.comjku.at

The resulting 4-amino-6-chloro-3-nitroquinoline derivatives can be further elaborated. The nitro group can be reduced to an amine, providing a handle for additional functionalization, such as acylation or the formation of heterocyclic rings. jku.at The remaining chloro group at the C6 position can also be substituted under more forcing conditions or through metal-catalyzed cross-coupling reactions, leading to a diverse array of polysubstituted quinolines. nih.gov

The synthesis of these aminated derivatives is significant as the quinoline core is a common motif in many biologically active compounds. The ability to introduce various amino substituents at different positions allows for the fine-tuning of a molecule's properties, such as its solubility, basicity, and ability to interact with biological targets.

Utility in Ligand Synthesis and Coordination Chemistry

The quinoline framework, particularly when functionalized with nitrogen and other heteroatoms, is a well-established ligand scaffold in coordination chemistry. nih.gov this compound provides a convenient entry point for the synthesis of novel ligands. The reactive sites on the molecule can be used to introduce coordinating groups, such as pyridyl, pyrazolyl, or imidazolyl moieties. nih.gov

For example, the chloro groups can be substituted with nitrogen-containing heterocycles, and the nitro group can be reduced and converted into other functionalities capable of binding to metal ions. The resulting multidentate ligands can then be used to form stable complexes with a variety of transition metals. These metal complexes can exhibit interesting photophysical, catalytic, or biological properties. For instance, ruthenium and copper complexes with quinoline-based ligands have been investigated for their potential applications in catalysis and as anticancer agents. nih.gov The ability to systematically modify the quinoline backbone starting from this compound allows for the rational design of ligands with tailored coordination properties.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for the elucidation of the structure of 4,6-dichloro-3-nitroquinoline. Different spectroscopic methods provide complementary information, allowing for a comprehensive analysis of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the aromatic protons. nih.gov A singlet is observed at 9.23 ppm, which is attributed to the proton at the 2-position (H-2). nih.gov The spectrum also shows a doublet of doublets at 7.88 ppm for the proton at the 7-position (H-7), a doublet at 8.16 ppm for the proton at the 8-position (H-8), and a doublet at 8.40 ppm for the proton at the 5-position (H-5). nih.gov The coupling constants provide further information about the spatial relationship between adjacent protons. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. In CDCl₃, the ¹³C NMR spectrum of this compound shows nine distinct signals corresponding to the nine carbon atoms in the quinoline (B57606) ring system. nih.gov The chemical shifts are observed at δ = 124.9, 126.5, 132.0, 134.2, 135.6, 136.4, 141.8, 144.7, and 147.7 ppm. nih.gov The specific assignment of these signals to individual carbon atoms can be achieved through advanced NMR techniques like HSQC and HMBC experiments.

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | 9.23 (s, 1H, H-2) | CDCl₃ | nih.gov |

| ¹H | 8.40 (dd, J = 2.3, 0.5 Hz, 1H, H-5) | CDCl₃ | nih.gov |

| ¹H | 7.88 (dd, J = 9.0, 2.3 Hz, 1H, H-7) | CDCl₃ | nih.gov |

| ¹H | 8.16 (dd, J = 9.0, 0.5 Hz, 1H, H-8) | CDCl₃ | nih.gov |

| ¹³C | 147.7 | CDCl₃ | nih.gov |

| ¹³C | 144.7 | CDCl₃ | nih.gov |

| ¹³C | 141.8 | CDCl₃ | nih.gov |

| ¹³C | 136.4 | CDCl₃ | nih.gov |

| ¹³C | 135.6 | CDCl₃ | nih.gov |

| ¹³C | 134.2 | CDCl₃ | nih.gov |

| ¹³C | 132.0 | CDCl₃ | nih.gov |

| ¹³C | 126.5 | CDCl₃ | nih.gov |

| ¹³C | 124.9 | CDCl₃ | nih.gov |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The vibrational modes of the molecule's chemical bonds interact with infrared radiation or scattered light, producing a characteristic spectrum.

The IR spectrum of this compound exhibits characteristic absorption bands. Notably, strong bands are observed around 1528 cm⁻¹ and 1334 cm⁻¹, which are indicative of the asymmetric and symmetric stretching vibrations of the nitro (N-O) group, respectively. rsc.org Other bands in the spectrum correspond to the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H and C-Cl stretching and bending vibrations. mdpi.comresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comscispace.com The Raman spectrum of this compound would also show bands corresponding to the nitro group and the quinoline ring system, which can aid in a more complete vibrational analysis. researchgate.netresearchgate.net

Interactive Data Table: IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-O asymmetric stretch | 1528 | rsc.org |

| N-O symmetric stretch | 1334 | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the compound's conjugated system. The UV-Vis spectrum of nitroquinoline derivatives typically shows multiple absorption bands. mdpi.com For this compound, one would expect to observe absorptions corresponding to the π-π* transitions of the quinoline ring and n-π* transitions involving the nitro group. mdpi.comeurjchem.com The exact positions and intensities of these bands are influenced by the substituents on the quinoline core.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or when high-resolution mass spectrometry (HRMS) is employed, it provides highly accurate and sensitive detection and identification. nih.govmdpi.com

The nominal molecular weight of this compound is 243.05 g/mol . bldpharm.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov For instance, the calculated m/z for the protonated molecule [M+H]⁺ is 242.97226. uni.lu

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and provides valuable structural information. The fragmentation of quinoline derivatives often involves the loss of substituents and cleavage of the quinoline ring system. For this compound, potential fragmentation pathways could include the loss of the nitro group (NO₂), chlorine atoms (Cl), or combinations thereof. Analyzing these fragmentation patterns helps to confirm the identity and structure of the compound.

While this compound can be analyzed directly by GC-MS and LC-MS, derivatization can sometimes be employed to improve its chromatographic properties or enhance its detection by mass spectrometry. For example, in the analysis of related phenolic compounds, derivatization with acetic anhydride (B1165640) is used to form more volatile and thermally stable acetate (B1210297) esters, which are more amenable to GC analysis. acs.org While not always necessary for this compound itself, similar strategies could be applied in complex matrices to improve separation and sensitivity. For instance, chemical modifications could be introduced to increase the ionization efficiency of the molecule in the mass spectrometer's ion source, leading to lower detection limits.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's three-dimensional structure, yielding data on bond lengths, bond angles, and crystal packing. For complex heterocyclic compounds like quinoline derivatives, single-crystal XRD is the gold standard for structural elucidation. sciforum.net

Thermal Analysis (e.g., Differential Scanning Calorimetry for reaction energetics)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are vital for investigating the thermodynamic properties of compounds and the energetics of their reactions. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and reaction enthalpies. core.ac.uk

This methodology is especially valuable for studying potentially hazardous reactions, such as the decomposition of energetic materials. sciforum.net While specific DSC data for this compound is not detailed in the reviewed literature, the technique has been effectively used to study the reaction energetics of closely related derivatives. A notable example is the investigation of the thermal decomposition of azidoquinolines, which can be synthesized from dichloro-nitroquinoline precursors. sciforum.net

In a study on the cyclization of 4-azido-2-chloro-3-nitro-quinoline, prepared from its precursor 2,4-dichloro-3-nitroquinoline (B146357), DSC was employed to determine the precise conditions for its transformation into a furoxan. sciforum.net The azide (B81097) decomposition is a highly exothermic process, and DSC analysis is critical for establishing safe reaction temperatures and understanding the energy release. sciforum.net The analysis revealed the onset temperature for the exothermic cyclization reaction, the peak maximum, and the associated enthalpy, providing crucial data for controlling the reaction on a larger scale. sciforum.net

The table below summarizes the key thermal events observed during the DSC analysis of 4-azido-2-chloro-3-nitro-quinoline, a direct derivative of a dichloro-nitroquinoline isomer.

| Thermal Event | Onset Temperature (°C) | Peak Maximum (°C) | Enthalpy (mJ/mg) |

| Melting | 139.39 | 143.39 | 78 |

| Cyclization (Exothermic) | 140.26 | 159.88 | -636 |

| Decomposition | 225.00 | - | - |

| Data derived from the DSC analysis of 4-azido-2-chloro-3-nitro-quinoline. sciforum.net |

This data illustrates how DSC can be used to monitor the energetics of reactions involving derivatives of the chloro-nitroquinoline scaffold. The endothermic peak corresponding to the melting point is immediately followed by a strong exothermic peak, indicating the cyclization reaction. A final decomposition event is noted at a significantly higher temperature. sciforum.net Such detailed energetic profiling is fundamental for the safe and efficient development of synthetic pathways involving these reactive intermediates.

Future Research Directions and Emerging Trends for 4,6 Dichloro 3 Nitroquinoline

The strategic importance of the 4,6-dichloro-3-nitroquinoline scaffold in synthetic and medicinal chemistry continues to drive innovation. Future research is poised to capitalize on emerging technologies and methodologies to develop more efficient, sustainable, and novel applications for this versatile compound. Key areas of focus include the advancement of synthetic routes, the exploration of new reactivity, the use of computational tools for intelligent design, and the integration of automated high-throughput technologies.

常见问题

Q. What are the optimal synthetic pathways and reaction conditions for preparing 4,6-Dichloro-3-nitroquinoline?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- H and C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ = 7.88 ppm for H5 and 9.23 ppm for H2 in CDCl₃) .

- Mass Spectrometry (MS) : To verify molecular weight (calc. 231.60 g/mol) and fragmentation patterns.

- IR Spectroscopy : To identify nitro (NO₂) and chloro (C-Cl) functional groups via characteristic stretching frequencies .

Advanced Research Questions

Q. How do electronic effects of nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at position 3 acts as a strong electron-withdrawing group, activating the C4 and C6 positions for nucleophilic attack. Chlorine at C6 is more reactive than at C4 due to steric and electronic factors. To validate:

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies (e.g., m.p. 232–234°C vs. literature 165–167°C ) may arise from polymorphic forms or impurities. Strategies include:

- Repetition under controlled conditions : Ensure anhydrous POCl₃ and inert atmosphere.

- Cross-validation : Use DSC for thermal analysis and XRD to confirm crystal structure .

Q. What strategies are recommended for analyzing regioselectivity in nitration or halogenation of quinoline derivatives?

- Methodological Answer :

- Competitive Experiments : Compare nitration rates of this compound with parent quinoline under identical conditions.

- Isotopic Labeling : Use N-labeled HNO₃ to track nitro group incorporation via N NMR .

- Substituent Effects : Leverage Hammett plots to correlate substituent electronic parameters with reaction outcomes .

Data Contradiction & Validation

Q. How should researchers address conflicting NMR assignments for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ = 7.88 ppm vs. 8.40 ppm in H NMR) by correlating H-C couplings.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-chloroquinoline, C NMR δ = 124.9–147.7 ppm ).

Experimental Design

Q. What are best practices for designing stability studies of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–80°C for 1–4 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products and UPLC-MS to identify hydrolyzed or oxidized species .

Advanced Synthesis Challenges

Q. How can researchers optimize the selectivity of POCl₃-mediated chlorination in polyhalogenated quinolines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。